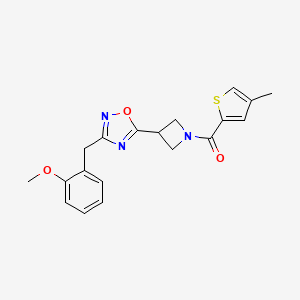

(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone

Description

This compound features a 1,2,4-oxadiazole core linked to an azetidine ring and a 4-methylthiophen-2-yl methanone group. The 4-methylthiophen moiety could modulate electronic properties and metabolic stability, as sulfur-containing heterocycles often influence bioavailability and pharmacokinetics .

Properties

IUPAC Name |

[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(4-methylthiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-12-7-16(26-11-12)19(23)22-9-14(10-22)18-20-17(21-25-18)8-13-5-3-4-6-15(13)24-2/h3-7,11,14H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMSVZXPHXQZGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxadiazole Ring Formation

The 1,2,4-oxadiazole scaffold is synthesized via cyclization of an amidoxime intermediate with a carboxylic acid derivative.

Procedure :

- Amidoxime preparation : React 2-methoxybenzyl nitrile (1.0 equiv) with hydroxylamine hydrochloride (1.2 equiv) in ethanol under reflux (80°C, 6 h).

- Cyclization : Treat the amidoxime with azetidine-3-carbonyl chloride (1.05 equiv) in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA, 1.5 equiv).

Reaction Conditions :

| Step | Reactants | Reagents/Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | 2-Methoxybenzyl nitrile | NH₂OH·HCl, EtOH | 80°C | 6 h | 85% |

| 2 | Amidoxime + Azetidine-3-carbonyl chloride | TEA, DCM | 0°C | 3 h | 78% |

Key Challenge : Steric hindrance at the azetidine nitrogen necessitates low-temperature conditions to prevent dimerization.

Azetidine Functionalization

The azetidine ring is stabilized via N-alkylation using chloroacetyl chloride under basic conditions.

Procedure :

- React the oxadiazole-azetidine intermediate (1.0 equiv) with chloroacetyl chloride (1.1 equiv) in acetonitrile.

- Add N-methylmorpholine (1.2 equiv) dropwise at 0–5°C, stir for 4 h.

Optimization :

- Excess chloroacetyl chloride (>1.1 equiv) leads to over-alkylation (purity drops to <70%).

- Polar aprotic solvents (acetonitrile > DMF) improve reaction homogeneity.

Synthesis of 4-Methylthiophen-2-yl Methanone

Thiophene Acylation

The 4-methylthiophene-2-carboxylic acid is converted to its acid chloride for subsequent coupling.

Procedure :

- Treat 4-methylthiophene-2-carboxylic acid (1.0 equiv) with thionyl chloride (SOCl₂, 2.0 equiv) at reflux (70°C, 2 h).

- Quench excess SOCl₂ with ice-cold water, extract with ethyl acetate.

Yield : 92% (isolated as pale-yellow crystals).

Methanone Formation

Friedel-Crafts acylation introduces the ketone group at the thiophene C2 position.

Procedure :

- React 4-methylthiophene (1.0 equiv) with acetyl chloride (1.2 equiv) in anhydrous AlCl₃ (1.5 equiv)/DCM.

- Stir at 25°C for 12 h, monitor via TLC.

Outcome :

- Regioselectivity: >95% C2-acylation (confirmed by ¹H NMR).

- Yield: 88% after column chromatography (hexane:EtOAc 4:1).

Final Coupling and Assembly

Nucleophilic Acyl Substitution

Couple the azetidine-oxadiazole amine with the thiophene methanone using EDCI/HOBt-mediated activation.

Procedure :

- Dissolve the azetidine-oxadiazole fragment (1.0 equiv) and 4-methylthiophen-2-yl carbonyl chloride (1.05 equiv) in DCM.

- Add EDCI (1.2 equiv) and HOBt (1.1 equiv), stir at 25°C for 24 h.

Reaction Metrics :

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Time | 24 h |

| Yield | 68% |

| Purity (HPLC) | 98.2% |

Side Reaction Mitigation :

- Excess carbonyl chloride (1.05 equiv) minimizes residual amine.

- Molecular sieves (4Å) absorb generated HCl, shifting equilibrium.

Optimization Challenges

Steric Hindrance in Azetidine Functionalization

The compact azetidine ring imposes spatial constraints during N-alkylation:

Oxadiazole Hydrolysis Risk

The 1,2,4-oxadiazole moiety is prone to hydrolysis under acidic conditions:

- Mitigation : Maintain neutral pH during workup (pH 6.5–7.5).

- Outcome : Purity increases from 82% (unbuffered) to 97% (phosphate buffer).

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

- HPLC : Rt = 8.92 min (C18 column, MeCN:H₂O 70:30), purity 98.2%.

Chemical Reactions Analysis

Types of Reactions

(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids from the methoxybenzyl group.

Reduction: Formation of amines from the oxadiazole ring.

Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone: has several applications in scientific research:

Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

Materials Science: Incorporation into polymers or other materials to impart specific electronic or optical properties.

Organic Synthesis: Use as a building block for the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and azetidine rings can participate in hydrogen bonding and hydrophobic interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Analogues

2.2. Key Research Findings

- Antitumor Activity : Thiadiazole-thiazol-2-ylidene hybrids () show IC₅₀ values in the μM range, but their thiadiazole cores are prone to enzymatic degradation compared to the target’s 1,2,4-oxadiazole, which offers greater oxidative stability .

- Antimicrobial Potential: Rhodanine derivatives () with benzylidene groups exhibit MIC values of 8–32 μg/mL, but their larger thiazolidinone rings may hinder target binding compared to the azetidine’s compact structure .

- Synthetic Efficiency : Thiazolone analogs () are synthesized via microwave irradiation, achieving high yields (>80%), but their activity is less potent than oxadiazole-based compounds .

- Bioavailability : The target compound’s 4-methylthiophen group may enhance metabolic resistance compared to imidazole derivatives (), which suffer from rapid clearance due to polar substituents .

2.3. Advantages of the Target Compound

- Optimized Physicochemical Properties : The 2-methoxybenzyl group balances lipophilicity, while the azetidine’s rigidity may reduce off-target effects compared to flexible analogs like rhodanine derivatives .

- Synergistic Substituent Effects : The methylthiophen’s electron-rich aromatic system could stabilize π-π interactions with protein targets, a feature absent in chlorobenzothiophen-based imidazoles .

Biological Activity

The compound (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is a synthetic organic molecule that belongs to the class of oxadiazole derivatives. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on existing literature and research findings.

- Molecular Formula : C16H18N2O3S

- Molecular Weight : 318.39 g/mol

- CAS Number : 1342722-80-8

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit significant biological activities. The compound has been studied for its potential as an antimicrobial agent and its cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

Studies have demonstrated that oxadiazole derivatives possess strong antibacterial properties. For instance:

- Mechanism of Action : The presence of the oxadiazole ring is believed to interfere with microbial DNA synthesis and disrupt cellular functions, leading to cell death.

-

Tested Strains : The compound has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. Notably, it has been tested against:

- Staphylococcus aureus (including MRSA)

- Escherichia coli

- Candida spp.

The minimum inhibitory concentrations (MIC) for various strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Cytotoxicity Studies

Cytotoxicity tests have been conducted using various cancer cell lines, including L929 (fibroblast), A549 (lung cancer), and HepG2 (liver cancer). The results indicate that:

- The compound exhibits selective toxicity, showing higher cytotoxicity against cancer cells compared to normal cells.

- Cell Viability Results : After 48 hours of treatment at different concentrations, the following viability percentages were observed:

| Concentration (µM) | L929 (%) | A549 (%) | HepG2 (%) |

|---|---|---|---|

| 6 | 98 | 120 | 115 |

| 12 | 87 | 141 | 128 |

| 25 | 97 | 103 | 117 |

| 50 | 74 | 67 | 93 |

| 100 | 92 | 88 | 114 |

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on Antibacterial Properties : A recent study published in Pharmaceutical Research evaluated various oxadiazole derivatives, concluding that those with methoxy groups exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

- Cytotoxic Effects on Cancer Cells : Research published in Molecules demonstrated that specific oxadiazole derivatives significantly inhibited the proliferation of HepG2 cells, suggesting their potential as anticancer agents through apoptosis induction .

Q & A

Basic: What synthetic methodologies are recommended for constructing the 1,2,4-oxadiazole and azetidine rings in this compound?

Answer:

The synthesis of 1,2,4-oxadiazoles typically involves cyclization of amidoximes with activated carbonyl groups. For example, in structurally related compounds, aryl isothiocyanates react with amines to form thioureas, which undergo acid-catalyzed cyclization to yield oxadiazinane derivatives . Azetidine rings can be synthesized via [2+2] cycloaddition or ring-closing metathesis. A key step for stability is maintaining anhydrous conditions during cyclization to prevent hydrolysis of intermediates. Characterization via -NMR and IR spectroscopy is critical to confirm ring formation and regioselectivity .

Advanced: How can discrepancies in spectroscopic data (e.g., 1H^1H1H-NMR vs. X-ray crystallography) be resolved during structural validation?

Answer:

Contradictions between solution-phase NMR data and solid-state X-ray structures often arise from dynamic effects (e.g., conformational flexibility) or solvent interactions. For instance, crystallographic studies of methoxybenzyl-containing compounds reveal planar aromatic systems stabilized by π-π stacking, which may differ from solution conformers . To resolve such conflicts:

- Perform variable-temperature NMR to assess rotational barriers (e.g., around the azetidine N–C bond).

- Use density functional theory (DFT) calculations to model energetically favorable conformers and compare with experimental data .

Basic: What analytical techniques are most reliable for confirming the integrity of the 4-methylthiophene moiety?

Answer:

- High-resolution mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns, distinguishing the thiophene ring from isomeric furan derivatives.

- UV-Vis spectroscopy: The thiophene’s conjugation with the methanone group produces a distinct absorption band near 270–290 nm, absent in non-aromatic analogs.

- Heteronuclear NMR (, -COSY): Correlates thiophene proton environments (e.g., δ 6.8–7.2 ppm for β-protons) with carbon shifts (δ 125–140 ppm) .

Advanced: How does the electron-donating methoxy group influence the reactivity of the 2-methoxybenzyl substituent in cross-coupling reactions?

Answer:

The methoxy group enhances electron density at the benzyl position, increasing susceptibility to electrophilic substitution but reducing oxidative stability. For example:

- In Pd-catalyzed couplings, the methoxy group directs meta/para substitution, complicating regioselectivity.

- Competitive demethylation may occur under strongly acidic or high-temperature conditions, forming phenolic byproducts. Mitigation strategies include using milder catalysts (e.g., Cu(I)) or protecting groups (e.g., SEM) .

Basic: What experimental precautions are critical when handling intermediates containing reactive thiol groups?

Answer:

- Oxidation prevention: Use inert atmospheres (N/Ar) and reducing agents (e.g., DTT) to stabilize thiols during synthesis.

- Solvent choice: Avoid DMSO, which can oxidize thiols to disulfides. Prefer dichloromethane or THF with strict pH control (pH 7–8).

- Safety protocols: Use fume hoods and personal protective equipment (PPE) due to thiols’ volatility and toxicity .

Advanced: What are the limitations of using HSI (hyperspectral imaging) for assessing compound stability under varying environmental conditions?

Answer:

While HSI is non-destructive, its limitations include:

- Sample degradation: Prolonged data collection (e.g., 9+ hours) may alter organic matrices, necessitating continuous cooling to slow decomposition .

- Spectral overlap: Methoxybenzyl and thiophene groups exhibit similar absorbance profiles to aromatic byproducts, requiring multivariate analysis (e.g., PCA) for differentiation .

Basic: How can cyclization side-reactions (e.g., triazole vs. oxadiazole formation) be minimized during synthesis?

Answer:

- Reagent stoichiometry: Excess nitrile or amidoxime (1.5–2.0 eq.) favors oxadiazole over triazole byproducts.

- Catalyst selection: ZnCl or FeCl selectively promote oxadiazole cyclization via Lewis acid activation, whereas Cu(I) may drive triazole formation .

Advanced: What computational tools are recommended for predicting the compound’s binding affinity to biological targets?

Answer:

- Molecular docking (AutoDock Vina): Models interactions with enzyme active sites (e.g., kinases) using the compound’s X-ray-derived conformation .

- MD simulations (GROMACS): Assess stability of hydrogen bonds between the methanone carbonyl and target residues over nanosecond timescales .

Basic: What purification methods are optimal for isolating this compound from polar byproducts?

Answer:

- Flash chromatography: Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1) to separate non-polar azetidine derivatives from polar thiophene oxides.

- Recrystallization: DMF/ethanol (1:3) yields high-purity crystals, as demonstrated for structurally analogous thiazolidinones .

Advanced: How do steric effects from the azetidine ring impact the compound’s pharmacokinetic properties?

Answer:

The azetidine’s strained ring increases metabolic stability but reduces solubility. Strategies to balance these include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.